5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine
Description
5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a brominated heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a pyrrolidin-1-yl group via an oxymethyl bridge. Its structural complexity, including the cyclopropyl and pyrrolidine moieties, suggests tailored metabolic stability and solubility compared to simpler analogs.
Properties
Molecular Formula |
C17H18BrN7O |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
6-[[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18BrN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
HWDIMBUQKIJBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine intermediate, which is synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This intermediate is then reacted with a brominated pyrimidine derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazolopyridazine moiety can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized triazolopyridazine derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. Compounds structurally similar to 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine have shown promising results against various cancer cell lines. For instance, certain pyrimidine derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound's structural motifs may also confer antimicrobial properties. Research indicates that related pyrimidine derivatives exhibit significant activity against bacterial and fungal strains. The presence of the triazole ring is particularly notable for enhancing the antimicrobial efficacy due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Pyrimidine derivatives have been studied for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of compounds like 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine. Studies suggest that modifications to the triazole and pyrimidine rings can significantly impact their pharmacological profiles. For example:
- Substituents on the triazole ring can enhance binding affinity to target proteins.
- Pyrrolidine modifications may improve solubility and bioavailability .
Case Studies
Several case studies illustrate the applications of similar compounds:
Mechanism of Action
The mechanism of action of 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic distinctions between the target compound and related brominated heterocycles:
Key Comparative Insights:
Core Heterocycle Variations: The target compound’s triazolo[4,3-b]pyridazine core differs from the pyrazolo-triazolo-pyrimidine in and the triazolo[4,5-d]pyrimidine in . These positional isomers affect electronic properties and binding interactions. For example, the [4,3-b] fusion in the target may create a distinct spatial arrangement compared to the [4,5-d] isomer, influencing target selectivity .
Substituent Effects: The cyclopropyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation, contrasting with bulkier aryl/phenyl groups in ’s analogs, which may increase lipophilicity but reduce solubility .
Synthetic Approaches :
- Bromination in acetic acid () is a common method for introducing bromine to heterocycles, suggesting analogous steps might be used in the target compound’s synthesis .
- High-purity synthesis (e.g., 97–98% in ) underscores the importance of rigorous purification for pharmacological applications, a likely requirement for the target compound .
Structural Similarity Scores :
- Compounds like 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide (similarity score: 0.63) share partial overlap in bromine placement and heterocyclic systems but differ significantly in core architecture, limiting direct functional comparisons .
Biological Activity
5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is characterized by a bromine atom attached to a pyrimidine core and a pyrrolidine ring connected to a triazolopyridazine moiety. The molecular formula is with a molecular weight of 416.3 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The triazolopyridazine component is known for modulating the activity of certain kinases, which are critical in various signaling pathways involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives similar to 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine exhibit significant cytotoxicity against several cancer cell lines. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compound exhibited IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Kinase Inhibition
The compound has shown inhibitory activity against c-Met kinase, which plays a pivotal role in tumor growth and metastasis. The IC50 value for c-Met inhibition was reported to be around 0.090 μM . This suggests that the compound could be a candidate for further development as a targeted therapy in cancers characterized by c-Met overexpression.
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications on the triazolo-pyridazine moiety can enhance or reduce its efficacy against specific targets:
- Pyridine Substituents : The presence of different substituents on the pyridine ring has been shown to impact cytotoxicity levels across various cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from 5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine:
- Cytotoxicity Assessment : An extensive evaluation using the MTT assay demonstrated that many derivatives exhibited moderate to high cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : Research has indicated that certain derivatives can induce apoptosis in cancer cells and inhibit cell cycle progression at the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
